![molecular formula C7H5F3N2O2 B2966419 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine CAS No. 941606-49-1](/img/structure/B2966419.png)
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine
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Overview
Description
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the following structural formula: !this compound). It belongs to the class of trifluoromethylpyridines , which are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. These compounds have gained prominence in both agrochemical and pharmaceutical applications due to their unique properties .
Synthesis Analysis
Several methods exist for synthesizing This compound and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for the production of various crop-protection products. Researchers have reported different synthetic routes for obtaining 2,3,5-DCTF, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Molecular Structure Analysis
The molecular formula of This compound is C₆H₃F₃N₂O₂ . Its structure consists of a pyridine ring substituted with a trifluoromethyl group (-CF₃) at position 2 and a nitro group (-NO₂) at position 5. The presence of fluorine atoms imparts unique physicochemical properties to this compound, influencing its biological activities .
Chemical Reactions Analysis
The chemical reactivity of This compound involves substitution reactions, nucleophilic additions, and transformations of the trifluoromethyl group. Researchers have explored its utility as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Notably, vapor-phase reactions play a significant role in its production .
Scientific Research Applications
Molecular Magnetic Properties and High-spin Preference
A study demonstrated the synthesis and magnetic characterization of a 3,5-pyridine-substituted biradical of nitronyl nitroxide. This biradical exhibits a triplet ground state, indicating a high-spin preference unaffected by heterocycle substitution or ionic charge. Such biradicals serve as building blocks for molecule-based magnets, leveraging intermolecular noncovalent bonds for crystallization in a controlled manner, thereby paving the way for advancements in molecular magnetism and materials science (Hayakawa et al., 2006).
Cycloaddition Reactions for Pyrrolidines Synthesis
Research into the cycloaddition reactions of N-methyl azomethine ylide with nitroolefins, including 3,3,3-trichloro-1-nitroprop-1-ene, has shown the potential for synthesizing pyrrolidines under mild conditions. This process has implications for producing compounds with applications in medicine, dyes, and agrochemical substances, highlighting the versatility of pyrrolidines in scientific and industrial applications (Żmigrodzka et al., 2022).
Nonlinear Optical Materials Design
The design of noncentrosymmetric structures for nonlinear optics (NLO) involves molecular complexation strategies. Research on complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide [including nitro substitutions] has been conducted to explore new materials showing quadratic nonlinear optical behavior. This work underscores the strategic molecular design for enhancing NLO efficiency, utilizing the ideal orientation of chromophores linked by hydrogen bonds (Muthuraman et al., 2001).
Organocatalysis in Transesterification
Zwitterionic salts, derived from reactions involving pyridine and isothiocyanates, have been identified as effective organocatalysts for transesterification processes. These salts facilitate the reaction of methyl carboxylates and alcohols under specific conditions, contributing to the development of green chemistry methodologies by offering a more environmentally friendly approach to catalysis (Ishihara et al., 2008).
Synthesis of Nicotinic Acid Derivatives
Efficient synthesis methods for 2-trifluoromethyl-nicotinic acid derivatives have been developed, leveraging the pyridine ring. These derivatives play a crucial role as intermediates in the production of COMT inhibitors, indicating the importance of such compounds in pharmaceutical research and development (Kiss et al., 2008).
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to target pests in crop protection and have been used in the synthesis of several crop-protection products .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have a wide range of applications in the agrochemical and pharmaceutical industries . These compounds are known to interact with various biochemical pathways, but the exact pathways depend on the specific derivative and its application.
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of pharmaceutical compounds .
Result of Action
Trifluoromethylpyridine derivatives are known to have various biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It is known that the trifluoromethyl group can improve the environmental stability of chemical compounds .
properties
IUPAC Name |
3-methyl-5-nitro-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-2-5(12(13)14)3-11-6(4)7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZGNJEUPDTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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